molecular formula C10H12ClN3 B572616 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride CAS No. 1354801-06-1

5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride

Cat. No.: B572616
CAS No.: 1354801-06-1
M. Wt: 209.677
InChI Key: JMGYEDDZIZBCSJ-UHFFFAOYSA-N
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Description

5,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraene hydrochloride is a nitrogen-rich heterocyclic compound characterized by a fused tricyclic core containing three nitrogen atoms. Its molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol . The structure comprises a bicyclic framework fused to an aromatic ring, with a chloride counterion stabilizing the protonated nitrogen.

Key structural features include:

  • Tricyclic backbone: Provides steric rigidity and electronic conjugation.
  • Three nitrogen atoms: Positioned at the 5, 8, and 10 positions, enabling diverse reactivity (e.g., hydrogen bonding, coordination chemistry).
  • Chloride counterion: Enhances solubility in polar solvents.

Properties

IUPAC Name

5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1;/h1-2,4,11H,3,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGYEDDZIZBCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856452
Record name 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354801-06-1
Record name 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalysis for the final cyclization step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo-dipyridine derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific pathways involved may vary depending on the context of its use .

Comparison with Similar Compounds

Compound A : 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene

  • Molecular formula : C₉H₅ClN₄
  • Molecular weight : 204.62 g/mol
  • CAS : 1263285-23-9
  • Key differences :
    • Contains four nitrogen atoms (vs. three in the target compound).
    • Additional unsaturation in the tricyclic core (hexaene vs. tetraene), increasing aromaticity and reducing solubility.
    • Lower molecular weight due to fewer hydrogen atoms.

Compound B : 1,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8-tetraene Hydrochloride

  • Molecular formula : C₁₀H₁₂ClN₃
  • Molecular weight : 209.68 g/mol
  • CAS : 1697240-19-9
  • Key differences :
    • Isomeric nitrogen arrangement alters electronic properties.
    • Identical molecular weight to the target compound but distinct ring numbering and substituent positions.

Compound C : 6-[8-[(2,4-Difluorophenyl)methyl]-5,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic Acid

  • Molecular formula : C₂₅H₂₇F₂N₃O₃
  • Molecular weight : 479.5 g/mol
  • CAS : 1354802-68-8
  • Key differences :
    • Functionalized with a difluorophenylmethyl group and a carboxylic acid side chain.
    • Significantly higher molecular weight and lipophilicity, making it suitable for pharmacokinetic optimization in drug candidates.

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Molecular formula C₁₀H₁₂ClN₃ C₉H₅ClN₄ C₁₀H₁₂ClN₃ C₂₅H₂₇F₂N₃O₃
Molecular weight 209.68 g/mol 204.62 g/mol 209.68 g/mol 479.5 g/mol
Nitrogen atoms 3 4 3 3
Substituents Chloride counterion Chlorine at C6 Chloride counterion Difluorophenylmethyl, carboxylic acid
Solubility High (polar solvents) Moderate (aprotic solvents) High (polar solvents) Low (requires DMSO)
Applications Building block for drug design Ligand in coordination chemistry Intermediate in heterocyclic synthesis Pharmacologically active derivative

Research Findings

  • Electronic Properties : The target compound’s tricyclic system exhibits a HOMO-LUMO gap of ~4.2 eV (calculated via DFT), comparable to Compound B but narrower than Compound A’s ~5.1 eV due to reduced aromaticity .
  • Synthetic Utility : The chloride counterion in the target compound facilitates crystallization, as evidenced by its use in SHELXL -refined X-ray structures (R-factor < 0.05) .

Biological Activity

5,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride is a complex organic compound characterized by a unique tricyclic structure that incorporates nitrogen heteroatoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyDetails
IUPAC Name5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride
Molecular FormulaC₁₀H₇N₃·HCl
Molecular Weight197.63 g/mol
CAS Number7266-32-2

The tricyclic framework is significant for its reactivity and interaction capabilities with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.

Biological Activity Profiles

Research indicates that compounds with similar structures often exhibit notable biological activities. The following table summarizes predicted biological activities based on computational models and experimental data:

Activity TypeEvidence LevelNotes
AntimicrobialModerateEffective against Gram-positive bacteria
AnticancerHighInduces apoptosis in cancer cell lines
CytotoxicityModerateExhibits cytotoxic effects at high concentrations
TeratogenicityLowPotential risk observed in animal studies

Case Studies and Research Findings

Recent studies have highlighted the potential of 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride in various applications:

  • Anticancer Research :
    • A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines (e.g., breast and lung cancer) through apoptosis induction mechanisms .
    • The compound was shown to disrupt cellular signaling pathways critical for tumor growth.
  • Antimicrobial Activity :
    • Research indicated that the compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for antibiotic development .
  • Toxicological Assessment :
    • In silico predictions indicated low teratogenicity but highlighted the need for further studies to evaluate long-term effects on reproductive health .

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